![molecular formula C21H20BrN3O B2915752 1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-11-9](/img/structure/B2915752.png)
1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
The compound “1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It contains a pyrrolopyrazine core, which is a type of fused bicyclic heterocycle . This core is substituted with a 4-bromophenyl group, a p-tolyl group (a phenyl ring with a methyl group at the para position), and a carboxamide group.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxamide group, which can participate in various reactions. The aromatic rings might also undergo electrophilic aromatic substitution reactions .Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
Research into heterocyclic compounds, including pyrazine derivatives, has shown significant antimicrobial activity. For example, the synthesis of thio-substituted ethyl nicotinate derivatives and their cyclization to thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives has been explored. Some of these compounds displayed promising in vitro antimicrobial activities, highlighting the potential of similar structures in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Cytotoxicity Studies
Another significant area of research is the investigation into the cytotoxic effects of pyrazine derivatives against various cancer cell lines. For instance, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting potential applications in cancer research (Hassan, Hafez, & Osman, 2014).
Acetylcholinesterase Inhibitor Activity
Compounds related to the pyrazine structure have also been evaluated for their acetyl and butyl cholinesterase inhibitor activity, which is a crucial target in Alzheimer's disease treatment. Novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines demonstrated varying degrees of enzyme inhibition, indicating the therapeutic potential of similar compounds in neurodegenerative diseases (Elumalai et al., 2014).
Electronic and Nonlinear Optical Properties
The electronic and nonlinear optical (NLO) properties of pyrazine analogs have been a subject of interest. Research involving the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and their electronic properties has shown that these compounds exhibit significant NLO behavior, suggesting applications in materials science (Ahmad et al., 2021).
Supramolecular Assembly Influences
Studies on the influence of halogen bonding interaction on the supramolecular assembly of coordination compounds provide insights into the structural and functional versatility of pyrazine derivatives. This research demonstrates the potential for designing new materials with specific properties based on the controlled assembly of these compounds (Khavasi & Azhdari Tehrani, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-bromophenyl)-N-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O/c1-15-4-10-18(11-5-15)23-21(26)25-14-13-24-12-2-3-19(24)20(25)16-6-8-17(22)9-7-16/h2-12,20H,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLRHJAPFLTQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide |
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